molecular formula C17H14FNO4S2 B2675190 Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-52-3

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2675190
CAS No.: 932464-52-3
M. Wt: 379.42
InChI Key: VDELEKARNSEKRC-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions to form the benzothiophene ring

The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring. The sulfamoyl group is then added through a sulfonation reaction, typically using sulfamoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the benzothiophene core provides structural stability.

Comparison with Similar Compounds

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

  • Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring The presence of different halogens or alkyl groups can significantly alter their chemical properties and biological activities

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDELEKARNSEKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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